molecular formula C11H18O4 B162226 Ethyl 2-(ethoxymethylidene)-3-oxohexanoate CAS No. 125500-84-7

Ethyl 2-(ethoxymethylidene)-3-oxohexanoate

Cat. No. B162226
M. Wt: 214.26 g/mol
InChI Key: LECIVGGFOMFFFQ-UHFFFAOYSA-N
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Patent
US05464781

Procedure details

A mixture of ethyl butyrylacetate (105.1 g), acetic anhydride (126 ml) and triethylorthoformate (117 ml) was stirred and boiled under reflux for 1.5 hours. The low boiling materials were distilled off under reduced pressure and the residue distilled under high vacuum to give ethyl 2-(ethoxymethylene)-3-oxohexanoate, b.p. 109°-120° C. (0.4 mmHg).
Quantity
105.1 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])(=[O:5])[CH2:2][CH2:3][CH3:4].[C:12]([O:15][C:16](=O)C)(=O)[CH3:13].C(OC(OCC)OCC)C>>[CH2:12]([O:15][CH:16]=[C:6]([C:1](=[O:5])[CH2:2][CH2:3][CH3:4])[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH3:13]

Inputs

Step One
Name
Quantity
105.1 g
Type
reactant
Smiles
C(CCC)(=O)CC(=O)OCC
Name
Quantity
126 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
117 mL
Type
reactant
Smiles
C(C)OC(OCC)OCC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
DISTILLATION
Type
DISTILLATION
Details
The low boiling materials were distilled off under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=C(C(=O)OCC)C(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.